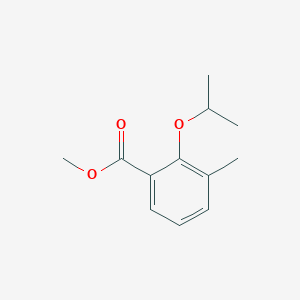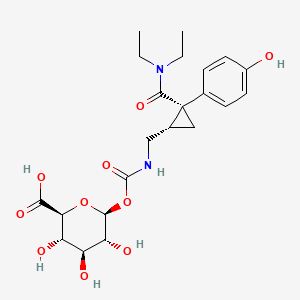
2-(3-Acetamidophenyl)-N,N-dipropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Acetamidophenyl)-N,N-dipropylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with N,N-dipropylacetamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetamidophenyl)-N,N-dipropylacetamide typically involves the acylation of 3-aminoacetophenone with N,N-dipropylacetamide. The reaction is carried out under controlled conditions, often using a suitable catalyst to facilitate the process. The reaction can be summarized as follows:
Starting Materials: 3-aminoacetophenone and N,N-dipropylacetamide.
Catalyst: A suitable catalyst such as a Lewis acid (e.g., aluminum chloride) is used.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 80-100°C) in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Acetamidophenyl)-N,N-dipropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring or amide group.
Aplicaciones Científicas De Investigación
2-(3-Acetamidophenyl)-N,N-dipropylacetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Acetamidophenyl)-N,N-dipropylacetamide involves its interaction with specific molecular targets in the body. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, leading to analgesic and anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Acetamidophenyl)-N,N-dimethylacetamide
- 2-(3-Acetamidophenyl)-N,N-diethylacetamide
- 2-(3-Acetamidophenyl)-N,N-dibutylacetamide
Uniqueness
2-(3-Acetamidophenyl)-N,N-dipropylacetamide is unique due to its specific substitution pattern and the presence of N,N-dipropyl groups This structural uniqueness may confer distinct pharmacological properties and reactivity compared to its analogs
Propiedades
Fórmula molecular |
C16H24N2O2 |
|---|---|
Peso molecular |
276.37 g/mol |
Nombre IUPAC |
2-(3-acetamidophenyl)-N,N-dipropylacetamide |
InChI |
InChI=1S/C16H24N2O2/c1-4-9-18(10-5-2)16(20)12-14-7-6-8-15(11-14)17-13(3)19/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,17,19) |
Clave InChI |
YBKIQOQQEBVCQL-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)CC1=CC(=CC=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Butyltriazol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B13843777.png)
![Methyl 2-(8-Amino-1,4-dioxaspiro[4.5]decan-2-yl)acetate](/img/structure/B13843781.png)
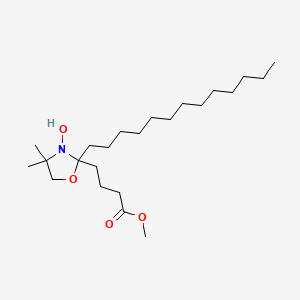
![sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13843800.png)
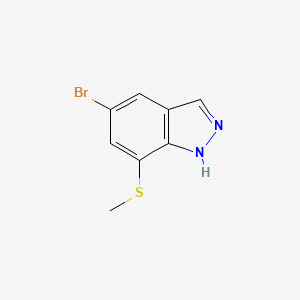
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13843815.png)

![2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline](/img/structure/B13843825.png)
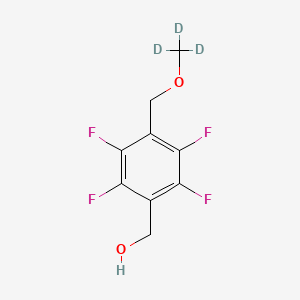

![5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-](/img/structure/B13843844.png)

